Cas no 2171467-76-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a branched alkyl side chain (3-methylpentan-2-yl), enhancing steric diversity in peptide design. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The carboxylic acid functionality allows for efficient coupling via standard activation methods. This compound is particularly valuable for introducing hydrophobic or sterically constrained residues into peptide sequences, enabling tailored physicochemical properties. Its high purity and stability make it suitable for demanding synthetic workflows in academic and industrial research settings.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid structure
2171467-76-6 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid
CAS No:2171467-76-6
MF:C25H30N2O5
MW:438.516107082367
CID:5992259
PubChem ID:165551899

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid
    • 2171467-76-6
    • EN300-1487330
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
    • Inchi: 1S/C25H30N2O5/c1-4-15(2)16(3)26-24(30)22(13-23(28)29)27-25(31)32-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21-22H,4,13-14H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)
    • InChI Key: VZPZUIDPKDVESW-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)C(NC(C)C(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.1

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1487330-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1487330-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1487330-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
1g
$0.0 2023-06-06
Enamine
EN300-1487330-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1487330-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1487330-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1487330-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1487330-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1487330-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-methylpentan-2-yl)carbamoyl]propanoic acid
2171467-76-6
10000mg
$14487.0 2023-09-28

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid Related Literature

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic Acid: A Comprehensive Overview

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid is a complex organic compound with the CAS registry number 2171467-76-6. This compound belongs to the class of carbamates and peptide derivatives, making it a significant molecule in the fields of synthetic chemistry and biomedical research. Its structure is characterized by a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis, and a branched alkyl chain, which introduces steric and electronic diversity into the molecule.

The synthesis of this compound involves multi-step reactions, including Fmoc protection, alkylation, and carboxylation. The Fmoc group plays a critical role in controlling the reactivity of the amine functionality during peptide synthesis, ensuring selective protection and deprotection steps. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for synthesizing such compounds, reducing the use of hazardous solvents and reagents.

In terms of applications, this compound has shown potential in drug delivery systems due to its ability to act as a carrier for bioactive molecules. Studies have demonstrated that the presence of the Fmoc group enhances the stability of the compound in physiological conditions, making it suitable for targeted drug delivery. Additionally, its branched alkyl chain contributes to its solubility properties, which are crucial for drug efficacy.

Recent research has also explored the use of this compound in biodegradable polymers. The incorporation of this molecule into polymer matrices has been shown to improve mechanical properties while maintaining biocompatibility. This application aligns with the growing demand for sustainable materials in the medical and packaging industries.

From a structural perspective, the molecule's tertiary amine center introduces steric hindrance, which can influence its interactions with biological systems. This property has been leveraged in studies on enzyme inhibition, where the compound has been tested as a potential inhibitor of certain proteases. The results suggest that it could serve as a lead compound for developing novel therapeutic agents.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methylpentan-2-yl)carbamoylpropanoic acid (CAS No. 2171467-76-6) is a versatile molecule with promising applications in various fields. Its unique structure and functional groups make it an invaluable tool in synthetic chemistry and biomedical research. As ongoing studies continue to uncover its potential, this compound is expected to play an increasingly important role in advancing both scientific understanding and practical applications.

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